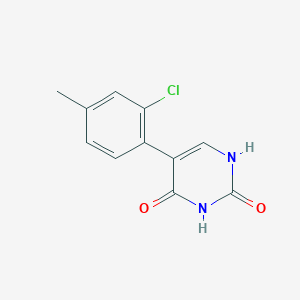
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine (5-CMP-DHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been used in a variety of biochemical and physiological studies, ranging from drug discovery to cancer research.
科学的研究の応用
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications, ranging from drug discovery to cancer research. In drug discovery, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to screen for potential new drugs that can be used to treat various diseases, such as cancer, diabetes, and cardiovascular diseases. In cancer research, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to investigate the potential of targeting cancer cells and to study the effects of chemotherapeutic agents on cancer cells.
作用機序
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. It is also believed that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% may act as an agonist of certain receptors, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes, such as protein kinases. In vivo studies have shown that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can reduce the growth of tumors in mice, as well as reduce the activity of certain enzymes, such as protein kinases.
実験室実験の利点と制限
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a relatively simple process. Additionally, the compound can be used in a variety of experiments, ranging from drug discovery to cancer research. However, there are some limitations to using 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. The compound is not very soluble in water, so it must be dissolved in organic solvents before being used in experiments. Additionally, the compound is not very stable in light, so it must be stored in dark containers.
将来の方向性
For research could include further investigation of the compound’s mechanism of action, its effects on various types of cancer cells, and its potential applications in drug discovery. Additionally, further research could be conducted to investigate the compound’s potential as an inhibitor of certain enzymes, such as protein kinases, and its potential as an agonist of certain receptors, such as G-protein coupled receptors.
合成法
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 4-chloro-2-methylphenol and 2,4-dihydroxypyrimidine. The synthesis is carried out by reacting the two compounds in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction results in the formation of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%, which can then be isolated and purified using chromatography.
特性
IUPAC Name |
5-(4-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-4-7(12)2-3-8(6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFLFIPMBGKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)

